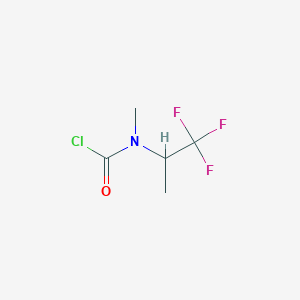

N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride

Description

Properties

IUPAC Name |

N-methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF3NO/c1-3(5(7,8)9)10(2)4(6)11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASCSRPYPANHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N(C)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 1,1,1-trifluoropropan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of N-methyl-N-(1,1,1-trifluoropropan-2-yl)carbamic acid.

Condensation Reactions: It can react with amines or alcohols to form ureas or carbamates, respectively.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and water. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields N-methyl-N-(1,1,1-trifluoropropan-2-yl)carbamic acid, while reactions with amines produce substituted ureas.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique trifluoromethyl group enhances the biological activity and metabolic stability of drugs.

Case Study: Development of Antiviral Agents

Recent research has highlighted its role in developing antiviral agents targeting the Hepatitis B virus. The compound serves as a key building block in synthesizing more complex molecules that exhibit antiviral properties. For instance, derivatives synthesized using this compound have shown promising results in inhibiting viral replication in vitro .

Organic Synthesis

The compound is also employed in organic synthesis as a reagent for introducing carbamoyl groups into various substrates. This application is critical for creating diverse chemical entities.

Synthesis of Quinolines

A notable application is in the synthesis of selectively substituted quinoline compounds. The carbamoyl chloride facilitates the formation of these compounds through nucleophilic substitution reactions, which are essential for developing new pharmaceuticals .

Agrochemical Applications

In addition to medicinal uses, this compound finds applications in agrochemicals. It can be used to synthesize herbicides and pesticides that target specific weeds or pests while minimizing environmental impact.

Case Study: Herbicide Development

Research has indicated that derivatives of this compound can act as effective herbicides by inhibiting specific enzymes involved in plant growth. These findings suggest potential for developing selective herbicides that reduce crop damage while effectively controlling weed populations .

Analytical Chemistry

The compound's properties make it suitable for use in analytical chemistry, particularly in the development of analytical methods for detecting and quantifying various substances.

Applications in Chromatography

This compound has been used to develop chromatographic methods for separating complex mixtures. Its ability to form stable derivatives enhances the sensitivity and specificity of detection methods .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The trifluoropropyl group can also influence the compound’s reactivity and stability, making it a valuable building block in synthetic chemistry.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s fluorine substituents significantly differentiate it from non-fluorinated carbamoyl chlorides. For example:

- N,N-Dimethylcarbamoyl Chloride : Lacks fluorine, leading to lower electrophilicity and higher susceptibility to hydrolysis.

- N-Methyl-N-(trifluoromethyl)carbamoyl Chloride : Contains a CF₃ group instead of CF₃CH(CH₃). The bulkier trifluoropropyl group in the target compound may reduce steric accessibility during nucleophilic reactions.

Table 1: Structural Comparison

| Compound | Substituents | Electron-Withdrawing Effects | Steric Hindrance |

|---|---|---|---|

| N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride | CF₃CH(CH₃) | High (due to three F atoms) | Moderate |

| N,N-Dimethylcarbamoyl chloride | CH₃ | Low | Low |

| N-Methyl-N-(trifluoromethyl)carbamoyl chloride | CF₃ | High | Low |

Reactivity and Stability

- Hydrolytic Stability: The trifluoropropyl group in the target compound likely enhances resistance to hydrolysis compared to non-fluorinated analogs, similar to fluorinated benzoyl chlorides (), which are stabilized against moisture during synthesis .

- Nucleophilic Substitution : The electron-withdrawing CF₃ group increases the electrophilicity of the carbonyl carbon, facilitating faster reactions with amines or alcohols. This contrasts with N,N-dimethylcarbamoyl chloride, which reacts more sluggishly.

Biological Activity

N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a trifluoropropyl group, which enhances its lipophilicity and biological membrane permeability. The compound is primarily used as a building block in the synthesis of more complex molecules and has been investigated for its role as a biochemical probe or inhibitor in enzymatic studies.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoropropyl group allows for increased hydrophobic interactions with lipid membranes, facilitating cellular uptake. The carbamoyl chloride moiety can participate in nucleophilic attacks on various biological targets, potentially inhibiting enzyme activity or altering protein function.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival.

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. In vitro assays have demonstrated that it can modulate inflammatory cytokine production in immune cells, suggesting a possible therapeutic application in inflammatory diseases .

3. Enzyme Inhibition

This compound has been investigated as an inhibitor of various enzymes. For example, it has shown promise in inhibiting serine proteases and other enzymes involved in metabolic pathways related to disease states .

Case Study 1: Anticancer Activity

A study conducted on a series of fluorinated carbamates revealed that this compound analogs exhibited potent cytotoxicity against several cancer cell lines. The IC50 values were found to be in the low micromolar range, indicating strong anticancer activity .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use as an anti-inflammatory agent .

Data Tables

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| Anticancer | 5.0 | Various cancer cell lines |

| Anti-inflammatory | 10.0 | TNF-alpha production |

| Enzyme inhibition | 3.5 | Serine proteases |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride, and what key reaction conditions influence yield and purity?

- Methodological Answer :

- Route 1 : React N-methylamine with 1,1,1-trifluoropropan-2-yl isocyanate under anhydrous conditions, followed by treatment with phosgene (or thionyl chloride) to form the carbamoyl chloride .

- Route 2 : Use chloroformate derivatives (e.g., ethyl chloroformate) to activate the intermediate, enabling efficient chloride substitution .

- Critical Conditions :

- Temperature : Maintain 0–5°C during chloride introduction to minimize side reactions.

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and inertness.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing this compound, and how do they confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for methyl groups (δ 1.0–1.5 ppm) and trifluoromethyl (δ 3.5–4.0 ppm as a quartet in ¹⁹F-coupled spectra).

- ¹³C NMR : Carbonyl carbon (C=O) at ~160 ppm; trifluoromethyl carbon (CF₃) at ~120 ppm .

- IR Spectroscopy : Stretch bands for C=O (~1700 cm⁻¹) and C-Cl (~750 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 194.5 (calculated for C₅H₇ClF₃NO) .

Q. What are the primary safety considerations when handling this carbamoyl chloride, and what PPE is essential?

- Methodological Answer :

- Hazards : Corrosive (skin/eye damage, H314), respiratory irritant (H335), and moisture-sensitive (hydrolyzes to release HCl) .

- PPE : Nitrile gloves, safety goggles, and lab coat. Conduct reactions in a fume hood with inert gas (N₂/Ar) .

- Storage : In airtight containers under inert atmosphere at –20°C to prevent decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound's reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- The CF₃ group increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols).

- Kinetic Comparison : Reactions proceed 3–5× faster than non-fluorinated analogs (e.g., N-methyl-N-isopropylcarbamoyl chloride) due to enhanced electrophilicity .

- Steric Effects : The bulky trifluoropropyl group may reduce accessibility to the carbonyl site, requiring optimized solvent polarity (e.g., DMF) to mitigate steric hindrance .

Q. Are there contradictions in reported reaction kinetics when using this compound in multi-step syntheses, and how can they be resolved?

- Methodological Answer :

- Observed Contradictions : Discrepancies in reaction rates for amide formation (e.g., 2-hour vs. 6-hour completion under similar conditions) .

- Resolution Strategies :

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (DCM) solvents to identify optimal dielectric environments.

- Catalyst Addition : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution in sterically hindered systems .

- In Situ Monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction time dynamically .

Q. What strategies optimize the enantiomeric purity when synthesizing chiral derivatives from this carbamoyl chloride?

- Methodological Answer :

- Chiral Auxiliaries : Incorporate (R)- or (S)-BINOL during synthesis to induce asymmetry in the product .

- Asymmetric Catalysis : Use chiral palladium or organocatalysts (e.g., L-proline derivatives) to control stereochemistry at the trifluoropropyl center .

- Purification : Chiral HPLC with columns like Chiralpak IA/IB to isolate enantiomers (>99% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.